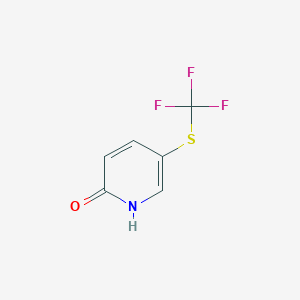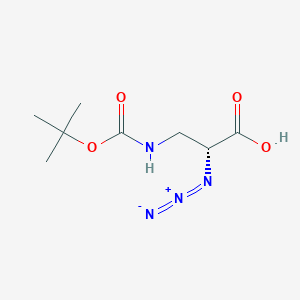
trans-2,3-Dichloro-2,3-dihydro-5-methyl-1,4-benzodioxin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-2,3-Dichloro-2,3-dihydro-5-methyl-1,4-benzodioxin (DCMDBD) is a synthetic compound that has recently been investigated for its potential applications in scientific research. DCMDBD belongs to a class of compounds known as dioxins, which are highly toxic and have been linked to a range of human health and environmental issues. Despite the potential risks associated with dioxins, the unique properties of DCMDBD have made it an attractive candidate for use in laboratory experiments.
作用机制
The mechanism of action of trans-2,3-Dichloro-2,3-dihydro-5-methyl-1,4-benzodioxin is not yet fully understood. It is believed that this compound binds to certain proteins and enzymes, which can lead to changes in the activity of these proteins and enzymes. This compound may also interact with other molecules, such as DNA, to alter their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that this compound can interact with certain proteins and enzymes, leading to changes in their activity. It has also been shown to modulate the activity of certain enzymes, and to act as an antioxidant.
实验室实验的优点和局限性
The advantages of using trans-2,3-Dichloro-2,3-dihydro-5-methyl-1,4-benzodioxin in laboratory experiments include its low toxicity, its ability to interact with certain proteins and enzymes, and its potential to act as a model compound for other dioxins. However, there are also certain limitations to using this compound in laboratory experiments. These include the fact that the reaction conditions must be carefully controlled to ensure the desired product is obtained, and that the mechanism of action of this compound is not yet fully understood.
未来方向
The potential applications of trans-2,3-Dichloro-2,3-dihydro-5-methyl-1,4-benzodioxin are still being explored. Future research could focus on further elucidating the mechanism of action of this compound, as well as its potential to act as an antioxidant and to modulate the activity of certain enzymes. Additionally, further studies could be conducted to investigate the potential of this compound to act as a model compound for other dioxins, and to explore its potential applications in drug design and development.
合成方法
Trans-2,3-Dichloro-2,3-dihydro-5-methyl-1,4-benzodioxin is synthesized through a two-step process involving the reaction of 5-methyl-1,4-benzodioxin (MBD) with chlorine and a base such as potassium hydroxide. The reaction of MBD with chlorine yields chlorinated MBD (CMBD), while the reaction of CMBD with a base yields this compound. The reaction of MBD with chlorine is highly exothermic, while the reaction of CMBD with a base is endothermic. The reaction conditions must be carefully controlled to ensure the desired product is obtained.
科学研究应用
Trans-2,3-Dichloro-2,3-dihydro-5-methyl-1,4-benzodioxin has been investigated for its potential applications in scientific research. It has been used in a variety of studies, including studies of its pharmacological and toxicological properties, as well as its ability to act as a model compound for other dioxins. This compound has also been studied for its potential to act as an antioxidant and to modulate the activity of certain enzymes.
属性
IUPAC Name |
(2R,3R)-2,3-dichloro-5-methyl-2,3-dihydro-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-5-3-2-4-6-7(5)13-9(11)8(10)12-6/h2-4,8-9H,1H3/t8-,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIXYZDNKKOGQT-IUCAKERBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(C(O2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)O[C@@H]([C@H](O2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Trifluoromethio)methyl]pyrrolidine hydrochloride, 97%](/img/structure/B6350569.png)





![4-Amino-N-[2-(trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6350613.png)



![1-Methyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B6350643.png)


